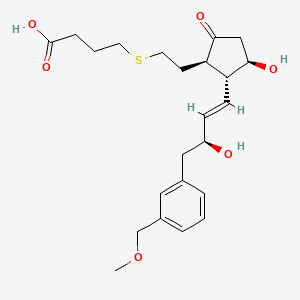![molecular formula C26H31N7O6 B10771683 ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)
ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS94 is a synthetic organic compound that has been studied for its pharmacological properties, particularly its interaction with adenosine receptors. It is known to act as an antagonist at the A2B receptor, which is involved in various physiological processes .
Preparation Methods
Stepwise chemical reactions: These may include nucleophilic substitution, oxidation, reduction, and other organic reactions.
Purification processes: Techniques such as recrystallization, chromatography, and distillation are commonly used to purify the final product.
Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
AS94 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AS94 may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
AS94 has several scientific research applications, including:
Pharmacological studies: It is used to study the interaction with adenosine receptors, particularly the A2B receptor, which plays a role in inflammation, cardiovascular function, and other physiological processes.
Biological research: AS94 is used to investigate the effects of adenosine receptor antagonism on cellular and molecular pathways.
Medical research:
Industrial applications: AS94 can be used as a reference compound in the development and testing of new drugs targeting adenosine receptors.
Mechanism of Action
AS94 exerts its effects by binding to and antagonizing the A2B adenosine receptor. This receptor is involved in various signaling pathways that regulate inflammation, immune response, and other physiological processes. By blocking the A2B receptor, AS94 can modulate these pathways and produce therapeutic effects .
Comparison with Similar Compounds
AS94 is unique in its specific antagonistic activity at the A2B receptor. Similar compounds include other adenosine receptor antagonists, such as:
Caffeine: A non-selective antagonist of adenosine receptors, including A1, A2A, A2B, and A3 receptors.
Theophylline: Another non-selective adenosine receptor antagonist with bronchodilator properties.
ZM241385: A selective antagonist of the A2A receptor.
Compared to these compounds, AS94’s selectivity for the A2B receptor makes it particularly useful for studying the specific physiological and pharmacological roles of this receptor .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C26H31N7O6 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-methylpyrazol-3-yl]oxyacetyl]amino]benzoate |
InChI |
InChI=1S/C26H31N7O6/c1-5-12-32-23-21(24(35)33(13-6-2)26(32)37)28-22(29-23)18-14-20(30-31(18)4)39-15-19(34)27-17-10-8-16(9-11-17)25(36)38-7-3/h8-11,14H,5-7,12-13,15H2,1-4H3,(H,27,34)(H,28,29) |
InChI Key |
BVABUBJIQWDRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC(=NN3C)OCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide](/img/structure/B10771600.png)
![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)
![(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)
![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)


![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)

![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)
